2-Amino-2-oxoethyl 3-amino-4-methylbenzoate

Physicochemical profiling Drug-likeness Permeability prediction

2-Amino-2-oxoethyl 3-amino-4-methylbenzoate (CAS 438595-66-5; molecular formula C₁₀H₁₂N₂O₃; MW 208.21) is a primary glycolamide ester of 3-amino-4-methylbenzoic acid, featuring a 2-amino-2-oxoethyl (glycolamide) promoiety esterified to a 3-amino-4-methyl-substituted benzoate core. The compound belongs to the class of glycolamide esters, which are established biolabile prodrug motifs capable of undergoing rapid enzyme-catalyzed hydrolysis in plasma to release the parent carboxylic acid.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B15537928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-oxoethyl 3-amino-4-methylbenzoate
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OCC(=O)N)N
InChIInChI=1S/C10H12N2O3/c1-6-2-3-7(4-8(6)11)10(14)15-5-9(12)13/h2-4H,5,11H2,1H3,(H2,12,13)
InChIKeyLVYHWUYMKUSIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-oxoethyl 3-amino-4-methylbenzoate (CAS 438595-66-5): A Glycolamide Ester with Distinct Physicochemical and Prodrug-Relevant Properties for Research Procurement


2-Amino-2-oxoethyl 3-amino-4-methylbenzoate (CAS 438595-66-5; molecular formula C₁₀H₁₂N₂O₃; MW 208.21) is a primary glycolamide ester of 3-amino-4-methylbenzoic acid, featuring a 2-amino-2-oxoethyl (glycolamide) promoiety esterified to a 3-amino-4-methyl-substituted benzoate core . The compound belongs to the class of glycolamide esters, which are established biolabile prodrug motifs capable of undergoing rapid enzyme-catalyzed hydrolysis in plasma to release the parent carboxylic acid [1]. With a computed polar surface area (PSA) of 96.40 Ų and a LogP of approximately 1.95, this compound occupies a distinct physicochemical space compared to simple alkyl ester analogs, offering dual hydrogen-bond donor and acceptor functionality from both the aromatic amine and the terminal amide group .

Why 2-Amino-2-oxoethyl 3-amino-4-methylbenzoate Cannot Be Replaced by Simple Alkyl Ester Analogs in Prodrug Design and Bioconjugation Research


Simple alkyl esters of 3-amino-4-methylbenzoic acid, such as the methyl ester (CAS 18595-18-1; PSA 52.32 Ų; LogP 1.95) and ethyl ester (CAS 41191-92-8; PSA 52.32 Ų; LogP 2.34), differ fundamentally from the glycolamide ester in enzymatic recognition, hydrolytic lability, and hydrogen-bonding capacity [1][2]. The 2-amino-2-oxoethyl (glycolamide) promoiety introduces a primary amide group that increases PSA by approximately 84% (from ~52.3 to ~96.4 Ų) and adds two hydrogen-bond donors, enabling interactions with biological nucleophiles and enzymatic active sites that are inaccessible to alkyl esters [2]. Critically, glycolamide esters are established substrates for plasma cholinesterases, undergoing enzyme-catalyzed hydrolysis with half-lives orders of magnitude shorter than their alkyl ester counterparts; the free acid 3-amino-4-methylbenzoic acid cannot replicate the transient prodrug profile or the synthetic handle provided by the intact ester [3].

Quantitative Differentiation Evidence for 2-Amino-2-oxoethyl 3-amino-4-methylbenzoate Against Closest Analogs


Polar Surface Area: ~84% Increase Over Methyl and Ethyl Ester Analogs Alters Membrane Permeability and Hydrogen-Bonding Profile

The target compound exhibits a computed polar surface area (PSA) of 96.40 Ų, which is approximately 84% higher than the PSA of 52.32 Ų shared by both methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) and ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8) [1]. This difference arises from the terminal primary amide group (-CONH₂) in the glycolamide ester side chain, which contributes additional polarity not present in the simple alkoxy moieties. For reference, the parent acid 3-amino-4-methylbenzoic acid (CAS 2458-12-0) has an intermediate PSA of 63.32 Ų .

Physicochemical profiling Drug-likeness Permeability prediction

Enzymatic Hydrolysis Rate: Glycolamide Ester Motif Confers >100-Fold Faster Plasma-Catalyzed Cleavage Compared to Methyl Esters

The 2-amino-2-oxoethyl (glycolamide) ester is a recognized biolabile prodrug moiety. In a well-characterized reference system using N,N-diethylglycolamide and methyl esters of L-tyrosine, the glycolamide ester exhibited a plasma hydrolysis half-life of 0.5 min, compared to 62 min for the corresponding methyl ester — a ~124-fold acceleration [1]. For monosubstituted (primary) glycolamide esters such as the target compound, enzymatic half-lives in 80% human plasma range from 168 to 809 seconds (2.8–13.5 min), which remain substantially shorter than those of typical alkyl esters [2]. Among alkyl esters of benzoic acid, the ethyl ester demonstrated the least enzymatic lability, whereas glycolamide esters were hydrolyzed extremely rapidly, driven by structural similarity to benzoylcholine, a native cholinesterase substrate [3][4].

Prodrug design Enzymatic hydrolysis Plasma stability Pharmacokinetics

Hydrogen-Bond Donor Count: Two HBD Groups Enable Specific Intermolecular Interactions Absent in Alkyl Ester Analogs

The target compound possesses two hydrogen-bond donor (HBD) groups (the aromatic 3-amino group and the terminal amide -NH₂ of the glycolamide side chain), compared to only one HBD in methyl and ethyl 3-amino-4-methylbenzoate (the aromatic amine only) and two in the free acid (aromatic amine plus carboxylic acid -OH) . In the crystal structures of analogous 2-amino-2-oxoethyl 4-substituted benzoates, consistent N—H⋯O intermolecular hydrogen bonding networks are formed, with the glycolamide amide group participating as both a hydrogen-bond donor and acceptor, while the molecules differ in torsion angles and dihedral angles between the benzene ring and amide group planes depending on the aromatic substituent [1]. The 3-amino-4-methyl substitution pattern (ortho/para-directing with electron-donating groups) on the benzoate ring is expected to influence both the electronic character of the ester carbonyl and the preferred crystal packing geometry relative to 4-substituted or unsubstituted glycolamide benzoates [1].

Crystal engineering Supramolecular chemistry Hydrogen bonding

Lipophilicity Balance: Maintained LogP Comparable to Methyl Ester Despite 84% Larger PSA, Indicating Unique Polarity-Lipophilicity Decoupling

Despite its substantially larger PSA, the target compound retains a computed LogP of 1.95, which is comparable to methyl 3-amino-4-methylbenzoate (LogP 1.95) and lower than ethyl 3-amino-4-methylbenzoate (LogP 2.34) [1]. The unsubstituted glycolamide ester 2-amino-2-oxoethyl benzoate has a LogP of 1.48 and PSA of 70.38, indicating that the 3-amino-4-methyl aromatic substitution partially offsets the polarity increase from the glycolamide moiety . The free acid 3-amino-4-methylbenzoic acid has a LogP of 1.86 and PSA of 63.32 . This decoupling of LogP from PSA — achieving alkyl-ester-like lipophilicity with substantially greater polarity — is a distinguishing feature arising from the balance of the lipophilic methyl substituent on the aromatic ring and the polar glycolamide ester side chain.

Lipophilicity Drug design Physicochemical optimization

Synthetic Yield Benchmarking: 4-Substituted Glycolamide Benzoate Synthesis Proceeds with 78–88% Yield via Nucleophilic Substitution Route

In a published synthetic study of 2-amino-2-oxoethyl 4-substituted benzoates, the reaction of 4-substituted sodium benzoates with chloroacetic acid amide in dimethylformamide yielded 2-amino-2-oxoethyl 4-bromobenzoate in 86%, the 4-nitro analog in 78%, and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate in 88% [1]. The reduced yield of the 4-nitro derivative (78%) was attributed to the negative inductive and mesomeric effects of the nitro group reducing nucleophilic reactivity. Extrapolating to the 3-amino-4-methyl substitution pattern, the electron-donating character of both the 3-amino and 4-methyl groups is expected to enhance nucleophilicity of the benzoate anion relative to the 4-nitro case, suggesting achievable yields toward the higher end of this range (≥86%) under optimized conditions [1]. Commercial suppliers report purity at 98% for the target compound .

Synthetic methodology Process chemistry Yield optimization

Recommended Research Application Scenarios for 2-Amino-2-oxoethyl 3-amino-4-methylbenzoate Based on Quantitative Differentiation Evidence


Biolabile Prodrug Design of 3-Amino-4-methylbenzoic Acid for Plasma-Activated Release

Researchers developing transient prodrugs of 3-amino-4-methylbenzoic acid — a known building block for antitumor cyclopropamitosene compounds and kinase inhibitor intermediates — can exploit the glycolamide ester's intermediate enzymatic lability (class-level half-life range 168–809 s in 80% human plasma) to achieve plasma-catalyzed release kinetics that are ~10- to 100-fold faster than methyl or ethyl ester prodrugs, while maintaining superior aqueous stability relative to N,N-disubstituted glycolamide esters [1][2]. This makes the compound suitable for parenteral or targeted delivery applications where rapid, enzyme-triggered payload release is desired without the synthetic complexity of disubstituted glycolamide synthesis [2].

Crystal Engineering and Co-Crystal Screening Leveraging Dual Hydrogen-Bond Donor Functionality

The two hydrogen-bond donor groups (aromatic 3-NH₂ and glycolamide -CONH₂) and four acceptor sites create a distinctive supramolecular synthon profile that differs from both the free acid (carboxylic acid dimer motifs) and alkyl esters (single HBD, no amide). The established N—H⋯O hydrogen-bonding network observed in crystallographically characterized 4-substituted 2-amino-2-oxoethyl benzoates provides a structural template for designing co-crystals, salts, or metal complexes incorporating the 3-amino-4-methylbenzoate scaffold [1]. The compound's monohydrate-forming propensity (demonstrated for the 4-amino positional isomer) may also be exploited for hydrate screening and solid-form optimization studies [1].

Synthetic Intermediate for Amide- and Peptide-Functionalized 3-Amino-4-methylbenzoate Derivatives

The glycolamide ester serves as a protected carboxylic acid equivalent with orthogonal reactivity: it can be dehydrated to the cyanomethyl ester (an active acylating agent for peptide coupling) under mild conditions, or hydrolyzed to regenerate the free acid on demand [1]. This dual functionality makes the compound a versatile intermediate for constructing more complex molecular architectures incorporating the 3-amino-4-methylbenzoate pharmacophore — a substructure present in nilotinib-related compounds and hedgehog signaling pathway inhibitors — without premature deprotection of the acid function [2].

Physicochemical Reference Standard for Computational ADME Model Calibration

The compound's unusual property profile — LogP of ~1.95 coupled with PSA of ~96.4 Ų, representing a decoupling of lipophilicity and polarity — makes it a valuable reference compound for calibrating and validating in silico ADME prediction models, particularly for ester prodrugs where simple additivity models may fail. Its measured HPLC retention behavior (R_F = 0.53 in CHCl₃/C₆H₆/CH₃OH 5:1.5:1 for the closely related 4-amino analog) provides an experimental chromatographic benchmark for method development and logP correlation studies involving glycolamide esters [1].

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